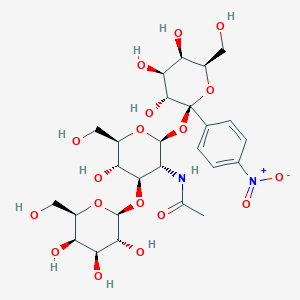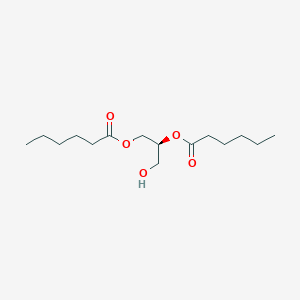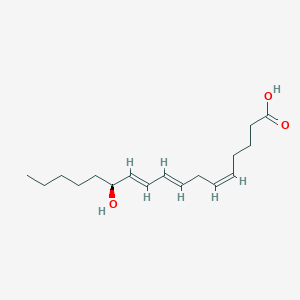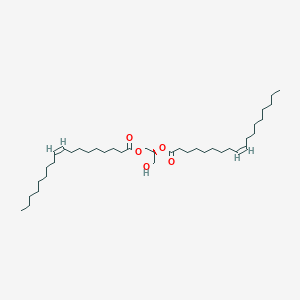
4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside, also known as ONPG, is an artificial substrate used in biochemical research to detect the presence of beta-galactosidase enzyme. The substrate is hydrolyzed by beta-galactosidase, leading to the release of a yellow-colored product that can be easily measured spectrophotometrically.
Mécanisme D'action
4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside is hydrolyzed by beta-galactosidase, leading to the release of 4-nitrophenol and galactose. The hydrolysis reaction is pH-dependent and occurs at a pH range of 6.5 to 8.0. The release of 4-nitrophenol leads to the formation of a yellow-colored product that can be measured spectrophotometrically at 420 nm. The rate of hydrolysis is proportional to the enzyme activity and can be used to determine the specific activity of beta-galactosidase.
Effets Biochimiques Et Physiologiques
4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside has no known biochemical or physiological effects in biological systems. The substrate is inert and does not interact with other molecules in the cell. The yellow-colored product formed during the hydrolysis reaction is also non-toxic and does not interfere with cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside has several advantages as a substrate for beta-galactosidase assay. The substrate is easy to prepare and can be stored for a long time without losing its activity. The assay is also simple and can be performed in a short time with minimal equipment. The yellow-colored product formed during the hydrolysis reaction is stable and can be measured spectrophotometrically at different time points.
However, 4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside has some limitations as a substrate for beta-galactosidase assay. The substrate is not suitable for the detection of intracellular enzyme activity since it cannot penetrate the cell membrane. The assay is also not specific for beta-galactosidase since other enzymes can hydrolyze 4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside. The detection of beta-galactosidase activity using 4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside is also not suitable for high-throughput screening since the assay requires spectrophotometric measurement.
Orientations Futures
4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside has been widely used as a substrate for beta-galactosidase assay for several decades. However, there is still room for improvement in the assay. One direction for future research is the development of new substrates that can penetrate the cell membrane and detect intracellular enzyme activity. Another direction is the development of high-throughput screening methods that can detect beta-galactosidase activity in a large number of samples simultaneously. The use of 4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside in combination with other substrates and detection methods may also improve the sensitivity and specificity of the assay.
Méthodes De Synthèse
4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside can be synthesized by the reaction of 4-nitrophenol with galactose-1-phosphate and N-acetylglucosamine in the presence of beta-galactosidase. The reaction leads to the formation of 4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside, which can be purified by chromatographic techniques.
Applications De Recherche Scientifique
4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside is widely used in biochemical research to detect the presence of beta-galactosidase enzyme. The enzyme is commonly found in bacteria, yeast, and mammalian cells, where it plays a crucial role in lactose metabolism. The detection of beta-galactosidase activity using 4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside is a simple and reliable method that allows the quantification of enzyme activity in different biological samples. The assay can be used to study the regulation of beta-galactosidase expression, the effect of different compounds on enzyme activity, and the screening of mutant strains with altered enzyme activity.
Propriétés
Numéro CAS |
124098-14-2 |
|---|---|
Nom du produit |
4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside |
Formule moléculaire |
C26H38N2O18 |
Poids moléculaire |
666.6 g/mol |
Nom IUPAC |
N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-(4-nitrophenyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C26H38N2O18/c1-9(32)27-15-22(44-25-21(38)19(36)16(33)12(6-29)43-25)18(35)13(7-30)42-24(15)46-26(10-2-4-11(5-3-10)28(40)41)23(39)20(37)17(34)14(8-31)45-26/h2-5,12-25,29-31,33-39H,6-8H2,1H3,(H,27,32)/t12-,13-,14-,15-,16+,17+,18-,19+,20+,21-,22-,23-,24+,25+,26+/m1/s1 |
Clé InChI |
PKKBZODRBKXRRW-YFJIGQAWSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@]2([C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)C3=CC=C(C=C3)[N+](=O)[O-])CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OC2(C(C(C(C(O2)CO)O)O)O)C3=CC=C(C=C3)[N+](=O)[O-])CO)O)OC4C(C(C(C(O4)CO)O)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OC2(C(C(C(C(O2)CO)O)O)O)C3=CC=C(C=C3)[N+](=O)[O-])CO)O)OC4C(C(C(C(O4)CO)O)O)O |
Autres numéros CAS |
124098-14-2 |
Synonymes |
4-nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside NGGG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B52985.png)

